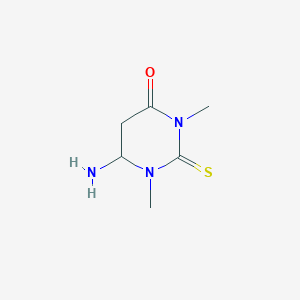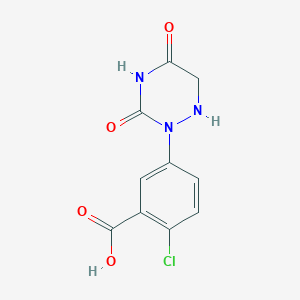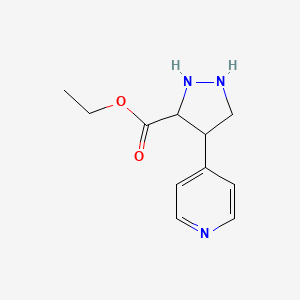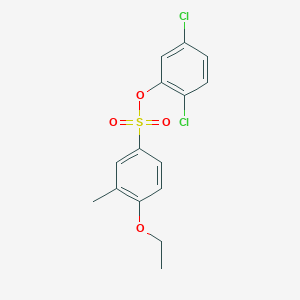
1,2-Pyrrolidinedicarboxylic acid, 4-phenoxy-, 1-(1,1-dimethylethyl) ester, (2R-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a phenoxy group attached to the pyrrolidine ring, which adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The phenoxy group can be introduced through nucleophilic substitution reactions involving phenol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Boc deprotection is typically carried out using TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The phenoxy group may also interact with specific molecular targets, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2r,4r)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- (2r,4r)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other Boc-protected pyrrolidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C16H20NO5- |
|---|---|
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/p-1/t12-,13-/m1/s1 |
InChI-Schlüssel |
IQFZJNCETIGXIO-CHWSQXEVSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)[O-])OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)
![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)

![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B12346394.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12346395.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346412.png)
![2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid](/img/structure/B12346420.png)

![4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12346432.png)

